molecular formula C24H26N2O2 B7715745 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide

Cat. No. B7715745
M. Wt: 374.5 g/mol
InChI Key: YBLADFBRHGWNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as QNZ or EVP4593 and has been found to have several biological and pharmacological properties that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of QNZ involves the inhibition of the NF-κB pathway, which is a key signaling pathway involved in the immune response. QNZ binds to a protein called IκB kinase, which is responsible for activating the NF-κB pathway. By inhibiting this pathway, QNZ is able to reduce the production of cytokines and other inflammatory molecules.
Biochemical and Physiological Effects:
QNZ has been found to have several biochemical and physiological effects, including the inhibition of cytokine production, the suppression of inflammation, and the modulation of immune cell activity. It has also been found to have anti-tumor activity in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of QNZ is its specificity for the NF-κB pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, QNZ has also been found to have some limitations, such as its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on QNZ, including the development of more effective synthesis methods, the exploration of its potential applications in cancer treatment, and the investigation of its effects on other signaling pathways in the immune system. Additionally, further studies are needed to better understand the potential toxic effects of QNZ and to develop strategies for minimizing these effects in vivo.

Synthesis Methods

The synthesis of QNZ involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with chloroacetyl chloride, followed by the reaction of the resulting compound with N-phenylcyclohexanecarboxamide. The final product is obtained by purification using column chromatography.

Scientific Research Applications

QNZ has been found to have several applications in scientific research, particularly in the field of immunology. It has been shown to inhibit the production of cytokines, which are important signaling molecules that play a key role in the immune response. This inhibition has been found to be effective in the treatment of autoimmune diseases and inflammatory disorders.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17-12-13-22-19(14-17)15-20(23(27)25-22)16-26(21-10-6-3-7-11-21)24(28)18-8-4-2-5-9-18/h3,6-7,10-15,18H,2,4-5,8-9,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLADFBRHGWNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylcyclohexanecarboxamide

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